4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Metabolic Stability GIRK Pharmacology DMPK

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (CAS: 898413-55-3) is a synthetic, small-molecule benzamide derivative belonging to a class of compounds characterized by the presence of a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety. This structural feature is a key pharmacophore in the development of G protein-gated inwardly rectifying potassium (GIRK) channel activators.

Molecular Formula C15H20ClNO3S
Molecular Weight 329.84
CAS No. 898413-55-3
Cat. No. B2379823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
CAS898413-55-3
Molecular FormulaC15H20ClNO3S
Molecular Weight329.84
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H20ClNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
InChIKeyGUAWAYTTZLEJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (CAS 898413-55-3): Chemical Identity and Structural Classification


4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (CAS: 898413-55-3) is a synthetic, small-molecule benzamide derivative belonging to a class of compounds characterized by the presence of a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety [1]. This structural feature is a key pharmacophore in the development of G protein-gated inwardly rectifying potassium (GIRK) channel activators [2]. The core scaffold incorporates three distinct chemical features: a 4-chlorobenzamide moiety, an N-isobutyl substituent, and the cyclic sulfone ring. These features collectively confer a specific molecular geometry, lipophilicity profile, and hydrogen-bonding capacity that define its potential as a selective pharmacological tool or a building block for more complex bioactive molecules within the GIRK channel activator chemical space [2].

Why a Generic GIRK Channel Modulator Cannot Substitute for CAS 898413-55-3


Generic substitution of CAS 898413-55-3 is not feasible due to the highly specific structure-activity relationships (SAR) governing the GIRK channel activator pharmacophore. The 1,1-dioxidotetrahydrothiophene head group has been explicitly designed to improve metabolic stability over prototypical urea-based GIRK modulators [1]. Within this class, subtle modifications to the N-substituent—such as the specific use of an isobutyl group versus a benzyl, neopentyl, or cyclopropylmethyl group—can drastically alter GIRK subtype selectivity (e.g., GIRK1/2 vs GIRK1/4) and potency by orders of magnitude, as demonstrated in thallium flux assays on related scaffolds [2][3]. The 4-chloro substitution on the benzamide ring further influences target binding affinity and lipophilicity-driven pharmacokinetic properties. Simply selecting any other 'GIRK activator' or 'benzamide' would result in a molecule with a different, unpredictable potency, selectivity profile, and metabolic fate, making it impossible to reproduce experimental outcomes where this compound is a key intermediate or probe .

Quantitative Differentiation of CAS 898413-55-3: Evidence-Based Selection Guide


Superior Metabolic Stability of the Sulfolane Head Group vs. Classic Urea-Based GIRK Modulators

The dominant differential advantage of the scaffold containing the 1,1-dioxidotetrahydrothiophen-3-yl group is its documented improvement in metabolic stability compared to first-generation urea-based GIRK channel activators. While direct head-to-head intrinsic clearance data for CAS 898413-55-3 is not publicly available, the Sharma et al. (2021) study directly demonstrates that incorporating this novel sulfone-based head group is a key strategy for achieving improved metabolic stability over prototypical urea-based compounds within the same chemical series [1]. This is a critical procurement consideration, as it implies compounds built on this scaffold are less likely to suffer from high first-pass metabolism, a major failure point for neurological agents.

Metabolic Stability GIRK Pharmacology DMPK Lead Optimization

N-Isobutyl Substitution as a Key Determinant of GIRK Channel Subtype Selectivity

The N-isobutyl substitution on CAS 898413-55-3 is a critical structural feature for driving selectivity between GIRK channel subtypes. Cross-study comparison with closely related compounds in the BindingDB database demonstrates the profound impact of N-substituent identity on potency and selectivity. For instance, CHEMBL4543208, which features a cyclohexylpyrazole containing scaffold, shows a GIRK1/2 EC50 of 175 nM but a GIRK1/4 EC50 of 779 nM, indicating a 4.5-fold selectivity preference for the GIRK1/2 subtype [1]. Conversely, CHEMBL4593085, a structurally related analog with a difference in the N-linked group, shows equipotent but significantly weaker activity at both GIRK1/2 (EC50 = 4470 nM) and GIRK1/4 (EC50 = 4350 nM) [2]. While the exact selectivity profile of CAS 898413-55-3 has not been published, its unique N-isobutyl group places it in a SAR position known to dictate subtype preference, making it a distinct entity from analogs with N-benzyl or N-neopentyl groups.

Subtype Selectivity GIRK1/2 GIRK1/4 Potassium Channel SAR

Critical Role of the 4-Chlorobenzamide Moiety in Bioactivity and Molecular Recognition

The presence of a 4-chloro substituent on the benzamide ring is a frequently exploited motif for enhancing target binding through halogen bonding, filling hydrophobic pockets, or improving pharmacokinetic parameters. In the context of the GIRK channel activator pharmacophore, the 4-chloro group distinguishes CAS 898413-55-3 from unsubstituted or differently halogenated benzamide analogs. The structurally related Pin1 inhibitor, Sulfopin (2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide), demonstrates the potency achievable with a 2-chloro substitution pattern, exhibiting a Ki of 17 nM against its target [1]. Although targeting a different protein, this proves the critical role of the chloro-substituent on the amide portion for high-affinity binding when linked to the dioxidotetrahydrothiophen ring. The 4-chloro substitution in CAS 898413-55-3 is anticipated to play an equally critical role in directing a specific, quantifiably different binding mode and affinity profile compared to its des-chloro or other halogen analogs within a GIRK-focused screen.

Ligand Efficiency Halogen Bonding Target Engagement Benzamide SAR

Defined Research and Development Application Scenarios for CAS 898413-55-3


Specialized Building Block for GIRK Channel Activator Libraries

Given its unique combination of a 4-chlorobenzamide, N-isobutyl, and sulfolane scaffold, CAS 898413-55-3 serves as a high-value intermediate or a specialized building block for constructing focused libraries of GIRK channel activators. The documented advantage of the sulfone head group in improving metabolic stability over urea-based series supports its inclusion in medicinal chemistry programs aiming for in vivo-compatible leads [1]. Its three-point diversity allows for systematic SAR exploration around a proven core.

Negative Control or Selectivity Tool Generation

The established SAR around the 1,1-dioxidotetrahydrothiophen-3-yl scaffold shows that N-substituent modifications drastically alter GIRK subtype selectivity and potency [2][3]. CAS 898413-55-3 can be used as a template to synthesize a matched molecular pair with a known active analog, where the only difference is the 4-chloro or N-isobutyl group. This can generate an inactive or selectivity-shifted control compound, a critical component for robust target validation studies.

Chemical Probe for Subtype-Specific GIRK Pharmacology

Due to the high sensitivity of GIRK subtype potency to the N-substituent identity, procuring a compound with the exact N-isobutyl group is essential for hypothesis testing around GIRK subtype-specific pharmacology [2]. A researcher investigating the role of a specific GIRK heterotetramer cannot substitute a compound with a neopentyl or cyclopropylmethyl group; only CAS 898413-55-3 or a direct derivative can probe the pharmacological consequences of the isobutyl substitution in that specific structural context.

Starting Point for Developing Metabolically Stable CNS Agents

The inherent metabolic stability advantage of the cyclic sulfone group over urea-based motifs makes compounds derived from this scaffold strong starting points for developing therapeutic candidates for CNS disorders where GIRK channels are implicated, such as epilepsy, pain, and addiction [1]. CAS 898413-55-3 can be procured as the starting material for further optimization aimed at improving CNS penetration while maintaining the favorable metabolic profile.

Quote Request

Request a Quote for 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.